Emraclidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

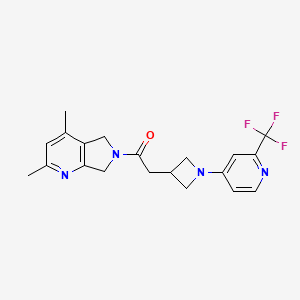

1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O/c1-12-5-13(2)25-17-11-27(10-16(12)17)19(28)6-14-8-26(9-14)15-3-4-24-18(7-15)20(21,22)23/h3-5,7,14H,6,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZNKWBDTXEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1CN(C2)C(=O)CC3CN(C3)C4=CC(=NC=C4)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170722-84-4 | |

| Record name | Emraclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170722844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2,4-dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emraclidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J241Y80EEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emraclidine's Mechanism of Action in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emraclidine (CVL-231) is an investigational therapeutic agent for schizophrenia, operating through a novel mechanism distinct from current antipsychotic medications. As a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, this compound offers a targeted approach to ameliorate psychotic symptoms.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its preclinical pharmacology, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity. Recent Phase 2 clinical trial results are also summarized to provide a complete picture of its developmental status.

Introduction: A Novel Approach to Schizophrenia Treatment

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. For decades, the mainstay of treatment has been antipsychotics that primarily act as antagonists at the dopamine D2 receptor. While effective for many patients, these medications are often associated with significant side effects, including extrapyramidal symptoms, metabolic disturbances, and hyperprolactinemia, which can lead to poor medication adherence.

This compound represents a departure from this treatment paradigm. It is designed to indirectly modulate dopamine signaling in the striatum without directly blocking dopamine receptors.[4][5] By selectively enhancing the activity of the M4 muscarinic acetylcholine receptor, this compound aims to reduce the excessive dopamine release thought to underlie the positive symptoms of schizophrenia, potentially offering an improved side effect profile.

Core Mechanism: M4 Receptor Positive Allosteric Modulation

This compound is a positive allosteric modulator that selectively targets the M4 muscarinic acetylcholine receptor. As a PAM, this compound does not activate the M4 receptor on its own but rather enhances the receptor's response to its endogenous ligand, acetylcholine. This modulation is achieved by binding to a site on the receptor that is distinct from the acetylcholine binding site (the orthosteric site). This allosteric mechanism allows for a more nuanced and potentially safer modulation of receptor activity compared to direct-acting agonists.

The M4 receptor is highly expressed in the striatum, a brain region critical for motor control and reward processing, and is known to be involved in the regulation of dopamine levels. This compound's high selectivity for the M4 receptor subtype is a key feature, as it is expected to minimize the side effects associated with the non-selective activation of other muscarinic receptor subtypes found in the periphery.

Preclinical Pharmacology: Quantitative Analysis

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and functional activity at the M4 receptor. A summary of the key quantitative data is presented below.

| Parameter | Value | Assay Type | Species | Reference |

| M4 Receptor Binding Affinity (Ki) | Data not publicly available | Radioligand Binding Assay | Human | |

| M4 Receptor Functional Potency (EC50) | Data not publicly available | Functional Assay (e.g., cAMP, Calcium Mobilization) | Human | |

| M4 Receptor Functional Efficacy (Emax) | Data not publicly available | Functional Assay (e.g., cAMP, Calcium Mobilization) | Human |

Note: Specific quantitative preclinical data (Ki, EC50, Emax) for this compound are not yet publicly available in the reviewed literature. The tables are structured to accommodate this information as it becomes available.

Signaling Pathways and Downstream Effects

The activation of the M4 receptor by acetylcholine, potentiated by this compound, initiates a cascade of intracellular signaling events that ultimately lead to a reduction in striatal dopamine release.

G-Protein Coupling and Second Messenger Modulation

The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. The signaling cascade is as follows:

-

Acetylcholine Binding and this compound Potentiation: Acetylcholine binds to the orthosteric site of the M4 receptor, and this compound binds to an allosteric site, enhancing the receptor's affinity for acetylcholine and/or its ability to activate G-proteins.

-

G-Protein Activation: The activated M4 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Modulation of Striatal Dopamine Release

The reduction in cAMP levels within striatal neurons ultimately leads to a decrease in the release of dopamine. This is the key downstream effect that is hypothesized to produce the antipsychotic effects of this compound. By reducing hyperdopaminergic activity in the striatum, this compound is expected to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of M4 PAMs.

Radioligand Binding Assay for M4 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the M4 receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the M4 receptor by this compound.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically [3H]-N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Test compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates.

-

Scintillation cocktail and microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, cell membranes, and a fixed concentration of [3H]NMS.

-

Add the different concentrations of this compound or vehicle.

-

Incubate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of the plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Add scintillation cocktail and count the radioactivity.

-

The data are analyzed to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.

-

Functional Assay: cAMP Measurement

This assay is used to determine the functional potency (EC50) and efficacy (Emax) of this compound in modulating M4 receptor activity.

-

Objective: To measure the effect of this compound on forskolin-stimulated cAMP production in cells expressing the M4 receptor.

-

Materials:

-

Cells stably expressing the human M4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Test compound: this compound.

-

96-well or 384-well plates.

-

-

Procedure:

-

Plate the M4-expressing cells and culture overnight.

-

Pre-incubate the cells with serial dilutions of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.

-

The data are analyzed to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum effect of this compound).

-

References

Emraclidine (CVL-231): A Technical Overview of its M4 Receptor Selectivity and Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emraclidine (also known as CVL-231 or PF-06852231) is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] Developed for the potential treatment of schizophrenia and other neuropsychiatric disorders, this compound's mechanism of action represents a departure from traditional antipsychotics that primarily target dopamine D2 receptors.[4][5] By selectively enhancing the response of the M4 receptor to the endogenous neurotransmitter acetylcholine, this compound aims to modulate dopamine signaling indirectly in key brain regions like the striatum, offering a potential for antipsychotic efficacy with a more favorable side-effect profile. This technical guide provides an in-depth analysis of this compound's M4 receptor selectivity, binding profile, and the experimental methodologies used for its characterization.

M4 Receptor Binding and Functional Potency

This compound's pharmacological profile is characterized by its potent and selective positive allosteric modulation of the M4 receptor. As a PAM, this compound does not activate the M4 receptor directly but enhances the affinity and/or efficacy of acetylcholine. This activity is typically quantified by its EC50 value in functional assays, which measure the concentration of the compound required to produce 50% of its maximal effect in the presence of a fixed concentration of an agonist like acetylcholine.

Table 1: this compound (CVL-231) Functional Potency at the M4 Receptor

| Assay Type | Species | Agonist | This compound (CVL-231) EC50 |

| Calcium Mobilization | Human | Acetylcholine (EC20) | 26.6 nM |

| Calcium Mobilization | Rat | Acetylcholine (EC20) | 78.8 nM |

Data sourced from preclinical studies.

Muscarinic Receptor Subtype Selectivity

A key feature of this compound is its high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). This selectivity is crucial for minimizing the side effects associated with non-selective muscarinic agents, such as gastrointestinal disturbances. The binding affinity of this compound to these receptors is determined through radioligand binding assays, with the inhibition constant (Ki) being a key parameter.

Table 2: this compound (CVL-231) Muscarinic Receptor Binding Profile

| Receptor Subtype | Radioligand | This compound (CVL-231) Ki (nM) | Selectivity vs. M4 |

| M1 | [3H]-N-methylscopolamine | >10,000 | >375-fold |

| M2 | [3H]-N-methylscopolamine | >10,000 | >375-fold |

| M3 | [3H]-N-methylscopolamine | >10,000 | >375-fold |

| M4 | [3H]-VU6013720 | ~26.6 | - |

| M5 | [3H]-N-methylscopolamine | >10,000 | >375-fold |

Data represents typical values from in vitro binding assays.

Off-Target Binding Profile

To assess its broader selectivity and potential for off-target effects, this compound has been screened against a panel of other receptors, ion channels, and transporters. These studies have consistently demonstrated a low affinity for a wide range of non-muscarinic targets, underscoring its specific mechanism of action.

Table 3: this compound (CVL-231) Off-Target Binding Affinity

| Target | Radioligand | This compound (CVL-231) Ki (nM) |

| Dopamine D2 | [3H]-Spiperone | >10,000 |

| Serotonin 5-HT2A | [3H]-Ketanserin | >10,000 |

| Histamine H1 | [3H]-Pyrilamine | >10,000 |

| Adrenergic α1 | [3H]-Prazosin | >10,000 |

| GABA-A | [3H]-Flunitrazepam | >1,200 |

Data from comprehensive off-target screening panels.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays for Muscarinic Receptor Affinity

These assays are performed to determine the binding affinity (Ki) of this compound for the M4 receptor and other muscarinic subtypes.

-

Membrane Preparation : Cell membranes are prepared from CHO-K1 cells stably expressing the human M4 muscarinic receptor. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.

-

Competitive Binding Assay : The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific M4 receptor radioligand (e.g., [3H]VU6013720), and varying concentrations of this compound.

-

Incubation : The plates are incubated at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration : The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer.

-

Scintillation Counting : After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

-

Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization) for M4 PAM Activity

This assay measures the ability of this compound to potentiate the M4 receptor's response to acetylcholine, typically by measuring changes in intracellular calcium levels.

-

Cell Culture : CHO cells stably co-expressing the human M4 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi5) are used.

-

Calcium Indicator Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition : The cells are then exposed to varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of acetylcholine (typically the EC20 concentration).

-

Fluorescence Measurement : Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.

-

Data Analysis : The concentration-response curves for this compound are plotted, and the EC50 value is determined using non-linear regression.

GTPγS Binding Assay for G-protein Activation

This functional assay directly measures the activation of G-proteins following receptor stimulation, providing another method to quantify the potency of a PAM.

-

Membrane Preparation : Similar to the radioligand binding assay, membranes are prepared from cells expressing the M4 receptor.

-

Assay Components : The assay mixture in each well of a 96-well plate includes the cell membranes, a fixed concentration of acetylcholine, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Incubation : The reaction is incubated to allow for agonist- and PAM-stimulated binding of [35S]GTPγS to the G-proteins.

-

Separation : The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS, often by filtration.

-

Detection : The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis : The EC50 of this compound for stimulating [35S]GTPγS binding in the presence of acetylcholine is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflows

This compound's M4 PAM Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. drughunter.com [drughunter.com]

- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]

Preclinical Pharmacology of Emraclidine (CVL-231): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emraclidine (CVL-231) is a novel, brain-penetrant, and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a key target in the striatum for regulating dopamine and acetylcholine levels.[1] Developed for the treatment of schizophrenia and Alzheimer's disease psychosis, this compound represents a targeted therapeutic approach aimed at mitigating psychotic symptoms while potentially offering a more favorable side-effect profile compared to existing antipsychotics that primarily act on dopamine D2 receptors.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the experimental methodologies used for its characterization.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms.[3] For decades, the mainstay of treatment has been antipsychotic medications that block dopamine D2 receptors.[4] While effective for many patients, these drugs are often associated with significant side effects, including extrapyramidal symptoms, weight gain, and metabolic disturbances.

The muscarinic acetylcholine receptor subtype 4 (M4) has emerged as a promising therapeutic target for schizophrenia. M4 receptors are highly expressed in the striatum, a brain region critical for motor control and reward processing, where they modulate the activity of dopaminergic neurons. Activation of M4 receptors has been shown to indirectly regulate dopamine levels without direct D2 receptor blockade, offering a novel mechanism to achieve antipsychotic effects with a potentially improved safety profile. This compound (CVL-231) was designed as a selective M4 PAM to harness this therapeutic potential.

Mechanism of Action

This compound is a positive allosteric modulator, meaning it binds to a site on the M4 receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). This allosteric binding enhances the receptor's response to ACh, thereby potentiating its natural signaling cascade. The M4 receptor is coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately modulates downstream neuronal activity.

M4 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the M4 muscarinic receptor.

In Vitro Pharmacology

The preclinical in vitro evaluation of this compound established its potency, selectivity, and functional activity as an M4 PAM.

Quantitative In Vitro Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Species | Value | Assay Type | Reference |

| M4 PAM EC50 | Human | 78.8 nM | Calcium Mobilization | |

| Rat | 26.6 nM | Calcium Mobilization | ||

| M4 ACh Fold Shift | Human | ~45-fold | Calcium Mobilization | |

| Selectivity | >30 µM | |||

| vs. M1, M2, M3, M5 | Human, Rat | Inactive | Calcium Mobilization |

Experimental Protocols

This assay is a primary method for assessing the functional activity of M4 PAMs.

-

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization in cells expressing the M4 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 muscarinic receptor and a G-protein chimera (Gαqi5) that couples the Gi/o-linked M4 receptor to the calcium signaling pathway.

-

Protocol:

-

Cells are seeded into 384-well plates and cultured overnight.

-

The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Serial dilutions of this compound are added to the wells.

-

After a short pre-incubation period, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M4 receptor.

-

The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data are analyzed to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the fold-shift in the acetylcholine concentration-response curve.

-

The following diagram outlines the workflow for the calcium mobilization assay.

In Vivo Pharmacology

Preclinical in vivo studies were conducted to assess the antipsychotic-like activity and pharmacokinetic properties of this compound in animal models.

Quantitative In Vivo Data

The following table summarizes key in vivo findings for this compound.

| Parameter | Animal Model | Dosing | Effect | Reference |

| Antipsychotic-like Activity | Amphetamine-induced hyperlocomotion (Rat) | Oral | Reduction of hyperlocomotion | |

| Pharmacokinetics | Rat | Oral | Brain penetrant |

Experimental Protocols

This is a widely used preclinical model to screen for antipsychotic activity.

-

Objective: To evaluate the ability of this compound to reverse the psychostimulant effects of amphetamine.

-

Animals: Male Sprague-Dawley rats.

-

Protocol:

-

Rats are habituated to open-field arenas.

-

This compound or vehicle is administered orally at various doses.

-

After a pre-treatment period, amphetamine (or saline for control groups) is administered via intraperitoneal injection to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitors.

-

Data are analyzed to determine if this compound significantly attenuates the amphetamine-induced increase in locomotor activity.

-

Selectivity and Safety Pharmacology

A critical aspect of this compound's preclinical profile is its high selectivity for the M4 receptor, which is hypothesized to contribute to a more favorable side-effect profile.

Receptor Selectivity Profile

This compound demonstrates high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). This selectivity is crucial for avoiding the adverse effects associated with non-selective muscarinic agonists, such as gastrointestinal and cardiovascular side effects.

Logical Relationship of this compound's Selectivity

The following diagram illustrates the logical relationship of this compound's selective mechanism of action and its intended therapeutic and safety profile.

Conclusion

The preclinical pharmacology of this compound (CVL-231) demonstrates its profile as a potent, selective, and brain-penetrant positive allosteric modulator of the M4 muscarinic receptor. In vitro studies have confirmed its mechanism of action and high selectivity, while in vivo models have provided evidence of its potential antipsychotic-like activity. Although recent Phase 2 clinical trials in schizophrenia did not meet their primary endpoints, the preclinical data for this compound have significantly contributed to the understanding of M4 receptor pharmacology and its potential role in treating neuropsychiatric disorders. Further analysis of the clinical data in conjunction with the robust preclinical package will be crucial in determining the future development path for this compound and the broader class of M4-targeting therapeutics.

References

- 1. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Emraclidine's Modulation of Dopamine and Acetylcholine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emraclidine (also known as CVL-231 and PF-06852231) is a novel, orally bioavailable, and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It is under investigation for the treatment of schizophrenia. This document provides an in-depth technical overview of this compound's core mechanism of action, focusing on its effects on the intricate balance between the neurotransmitters dopamine and acetylcholine in the striatum. Preclinical data suggests that by selectively enhancing the activity of the M4 receptor, this compound offers a targeted approach to modulate dopamine signaling, a key pathway implicated in the pathophysiology of psychosis, without the direct D2 receptor antagonism that characterizes current antipsychotic medications. This novel mechanism holds the promise of antipsychotic efficacy with a potentially improved side-effect profile.

Introduction: The Cholinergic-Dopaminergic Interplay in Schizophrenia

The striatum, a critical brain region for motor control, reward, and motivation, is characterized by a delicate interplay between acetylcholine and dopamine. In schizophrenia, a leading hypothesis posits that hyperactive striatal dopamine signaling, particularly through the D2 receptor, contributes significantly to the positive symptoms of psychosis. Current antipsychotic drugs primarily function by blocking these D2 receptors. While effective for many patients, this direct antagonism is often associated with significant side effects, including extrapyramidal symptoms (EPS), hyperprolactinemia, and metabolic disturbances.

An alternative therapeutic strategy involves the indirect modulation of dopamine release. Striatal cholinergic interneurons release acetylcholine, which in turn influences dopamine release through various muscarinic and nicotinic receptors. The M4 muscarinic acetylcholine receptor is highly expressed on cholinergic interneurons themselves, where it functions as an autoreceptor to inhibit acetylcholine release. By reducing acetylcholine release, M4 receptor activation leads to a subsequent decrease in dopamine release from the terminals of nigrostriatal neurons. This indirect mechanism of dopamine modulation forms the scientific rationale for the development of M4-selective agonists and PAMs like this compound.

Mechanism of Action: this compound as an M4 Positive Allosteric Modulator

This compound is a positive allosteric modulator, meaning it does not directly activate the M4 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's affinity for and/or efficacy of the endogenous agonist, acetylcholine. This modulatory action is dependent on the presence of acetylcholine, allowing for a more physiological and nuanced control of M4 receptor activity compared to direct agonists.

The selective potentiation of M4 receptor signaling by this compound is hypothesized to initiate a cascade of events within the striatum, ultimately leading to a reduction in dopamine release and a rebalancing of the cholinergic-dopaminergic systems.

Quantitative Preclinical Pharmacology

The preclinical development of this compound has established its high potency and selectivity for the M4 receptor. The following tables summarize the key in vitro and in vivo quantitative data.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Species | Value | Assay Type |

| Ki (Binding Affinity) | Human | Data not publicly available | Radioligand Binding Assay |

| Rat | Data not publicly available | Radioligand Binding Assay | |

| EC50 (Functional Potency) | Human | Data not publicly available | Calcium Mobilization Assay |

| Rat | Data not publicly available | Calcium Mobilization Assay | |

| Emax (Maximum Efficacy) | Human | Data not publicly available | Calcium Mobilization Assay |

| Rat | Data not publicly available | Calcium Mobilization Assay |

Note: Specific quantitative values for Ki, EC50, and Emax for this compound are not yet publicly available in the reviewed literature. The compound is described as a "highly selective" and "potent" M4 PAM based on internal preclinical data from Cerevel Therapeutics (now part of AbbVie).

Table 2: In Vivo M4 Receptor Occupancy of this compound in Non-Human Primates

| Dose | Route of Administration | Brain Region | Receptor Occupancy (%) | Method |

| Dose-dependent | Intravenous | Striatum (Caudate & Putamen) | Dose-dependent increase | PET Imaging with [11C]MK-6884 |

This study demonstrates target engagement in a living brain, confirming that this compound reaches and binds to M4 receptors in a key therapeutic area in a dose-dependent manner.

Experimental Protocols

M4 Receptor Binding Affinity Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the M4 muscarinic acetylcholine receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or rat M4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A specific radioligand for the M4 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Assay: A competition binding assay is performed in a 96-well plate format. A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.

-

Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

M4 Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a positive allosteric modulator of the M4 receptor.

Methodology:

-

Cell Line: A cell line co-expressing the human or rat M4 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi) is used.

-

Calcium Indicator Dye: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay: The assay is performed in a 96- or 384-well plate format using a fluorescence plate reader.

-

Compound Addition: Cells are first incubated with varying concentrations of this compound.

-

Agonist Stimulation: A sub-maximal concentration (EC20) of acetylcholine is then added to the wells to stimulate the M4 receptors.

-

Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically.

-

Data Analysis: The data are plotted as the potentiation of the acetylcholine response versus the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the Emax (the maximum potentiation effect).

In Vivo Microdialysis for Striatal Acetylcholine and Dopamine

Objective: To measure the effect of this compound on the extracellular levels of acetylcholine and dopamine in the striatum of freely moving rats.

Methodology:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

-

Surgical Implantation: Under anesthesia, a guide cannula for a microdialysis probe is stereotaxically implanted into the striatum.

-

Recovery: Animals are allowed to recover from surgery for a defined period.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

Drug Administration: this compound or vehicle is administered systemically (e.g., subcutaneously or orally).

-

Neurotransmitter Analysis: The concentrations of acetylcholine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for dopamine) or tandem mass spectrometry (for acetylcholine).

-

Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline levels before drug administration.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.

The Discovery and Synthesis of Emraclidine (PF-06852231): A Selective M4 Muscarinic Receptor Positive Allosteric Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Emraclidine (also known as PF-06852231 and CVL-231) is a potent, brain-penetrant, and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] Developed as a potential novel treatment for schizophrenia, its mechanism of action offers an alternative to the direct dopamine receptor antagonism characteristic of current antipsychotics.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, and key preclinical and clinical data of this compound. Detailed experimental protocols and structured data tables are presented to facilitate understanding and further research in this area.

Introduction: The Rationale for M4 Receptor Modulation in Schizophrenia

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms.[4] For decades, the mainstay of treatment has been antipsychotic medications that primarily act as antagonists at the dopamine D2 receptor.[2] While effective for many patients, these medications are often associated with significant side effects, including extrapyramidal symptoms, weight gain, and metabolic disturbances, which can lead to non-adherence.

The muscarinic acetylcholine receptor system has emerged as a promising alternative therapeutic target. Specifically, the M4 receptor subtype is highly expressed in the striatum, a key brain region implicated in the pathophysiology of psychosis. Activation of M4 receptors has been shown to indirectly modulate dopamine signaling, suggesting that a selective M4 agonist could achieve antipsychotic efficacy without the side effects of direct dopamine blockade. This compound was designed as a positive allosteric modulator to enhance the response of the M4 receptor to the endogenous neurotransmitter acetylcholine, offering a nuanced approach to receptor modulation.

Discovery of this compound

The discovery of this compound stemmed from a focused drug discovery program aimed at identifying a brain-penetrant, selective M4 PAM with suitable properties for clinical development. The lead optimization process involved iterative modifications of a core chemical scaffold to improve potency, selectivity, and pharmacokinetic parameters.

Lead Identification and Optimization

The discovery process, as detailed in the Journal of Medicinal Chemistry, likely began with high-throughput screening to identify initial "hit" compounds that demonstrated M4 PAM activity. Subsequent medicinal chemistry efforts focused on structure-activity relationship (SAR) studies to enhance the desired properties. A major challenge in the development of M4 PAMs has been achieving a balance between high potency and the ability to penetrate the blood-brain barrier. The chemical structure of this compound, 1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]ethanone, reflects the culmination of these optimization efforts.

Preclinical Pharmacology

This compound demonstrated high potency and selectivity for the human M4 receptor in vitro. It exhibits more than 1000-fold selectivity over other muscarinic receptor subtypes (M1, M2, M3, and M5). In vivo studies in animal models confirmed its potential as an antipsychotic agent. For instance, this compound was shown to inhibit amphetamine-induced locomotor activity in mice and reverse prepulse inhibition deficits in rats, both established preclinical models of psychosis.

Synthesis of this compound

A detailed synthetic route for this compound has been described. The following is a generalized representation of the likely synthetic strategy, intended for illustrative purposes. For a definitive, step-by-step protocol, consulting the primary literature, such as the referenced Journal of Medicinal Chemistry article, is essential.

General Synthetic Scheme

The synthesis of this compound likely involves a multi-step process, culminating in the coupling of two key heterocyclic fragments. A plausible retrosynthetic analysis would disconnect the molecule at the amide bond, leading to a dihydropyrrolopyridine intermediate and an azetidine-containing side chain.

Caption: Generalized synthetic workflow for this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Receptor Selectivity of this compound

| Receptor Subtype | EC50 (nM) | Fold Selectivity vs. M4 |

| M4 | 12.3 | - |

| M1 | 4,798 | >390x |

| M2 | >10,000 | >813x |

| M3 | >10,000 | >813x |

| M5 | >10,000 | >813x |

| Data sourced from Cayman Chemical product information, citing Butler, C.R., et al. (2024). |

Table 2: Summary of Phase 1b Clinical Trial Results in Schizophrenia

| Treatment Group | N | Baseline PANSS (Mean) | LS Mean Change from Baseline at Week 6 | p-value vs. Placebo |

| This compound 30mg QD | 27 | - | -12.7 | 0.023 |

| This compound 20mg BID | 27 | - | -11.1 | 0.047 |

| Placebo | 27 | - | - | - |

| Data from a Phase 1b trial as reported in Wikipedia. |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Median Time to Maximum Concentration (Tmax) | ~1 hour |

| Bioavailability | Brain-penetrant |

| Metabolism | Metabolite CV-0000364 has been studied |

| Elimination | - |

| Data from a Phase 1b clinical trial and a food effect study. |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. As a PAM, it does not directly activate the receptor but rather enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.

Caption: Signaling pathway of the M4 receptor modulated by this compound.

Activation of the Gi/o pathway by the M4 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This cascade ultimately results in the modulation of downstream effectors, including a reduction in dopamine release in the striatum. This indirect regulation of dopamine is hypothesized to be the source of this compound's antipsychotic effects.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of this compound. These are generalized and should be adapted based on specific laboratory conditions and reagents.

In Vitro M4 Receptor Functional Assay (Calcium Flux)

Objective: To determine the potency of this compound as a PAM at the human M4 receptor.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human M4 muscarinic receptor and a G-protein chimeric construct (e.g., Gαqi5) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.

-

Compound Addition: A range of concentrations of this compound (or vehicle) is added to the wells, followed by a sub-maximal concentration (EC20) of acetylcholine.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

References

- 1. A Phase 1, Randomized, Placebo-controlled Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of this compound Following Multiple Ascending Oral Doses in Healthy Elderly Subjects - AdisInsight [adisinsight.springer.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Emraclidine: A Technical Guide to Pharmacokinetics and Brain Penetrance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available pharmacokinetic and brain penetrance data for Emraclidine (also known as CVL-231 and PF-06852231), a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This compound was in development for the treatment of schizophrenia and Alzheimer's disease psychosis.[1][2][3] This document summarizes key findings from clinical trials and preclinical research, offering insights into the drug's absorption, distribution, and central nervous system penetrance. While extensive quantitative data remains proprietary, this guide collates all publicly available information to support ongoing research and development efforts in neuropsychiatric drug discovery.

Mechanism of Action: M4 Receptor Modulation

This compound selectively targets the M4 muscarinic acetylcholine receptor, which is predominantly expressed in the striatum.[1] As a positive allosteric modulator, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine. The prevailing hypothesis is that activation of M4 receptors in the striatum indirectly regulates and reduces dopamine signaling without directly blocking dopamine D2 receptors, the primary mechanism of action for many current antipsychotics.[4] This targeted approach is intended to achieve antipsychotic efficacy while potentially mitigating the motor and metabolic side effects associated with direct dopamine receptor antagonism.

Pharmacokinetics

Clinical pharmacokinetic data for this compound has been primarily derived from Phase 1 studies. These studies aimed to establish the safety, tolerability, and appropriate dosing based on pharmacokinetic profiles.

Human Pharmacokinetic Profile

The Phase 1b trial in patients with schizophrenia provided initial insights into the pharmacokinetic profile of this compound. The drug was found to be rapidly absorbed following oral administration. Further studies have been conducted to evaluate the effect of food on its pharmacokinetics and its behavior in specific populations, such as those with renal impairment, though results are not yet fully published.

| Parameter | Finding | Source |

| Absorption | Rapidly absorbed following oral administration. | The Lancet |

| Time to Maximum Concentration (Tmax) | Median Tmax of 1 hour for both 30 mg once daily and 20 mg twice daily regimens. | The Lancet |

| Steady-State Exposure (AUC) | Associated with high between-participant variability (coefficient of variation >80%). | The Lancet |

Preclinical Pharmacokinetics (Reference Compound)

While specific preclinical pharmacokinetic data for this compound is not publicly available, research on other novel M4 PAMs provides a valuable reference for the types of parameters assessed during drug development. The following table details the pharmacokinetic profile of VU6016235, a selective M4 PAM, in rats.

Disclaimer: The data below is for the reference compound VU6016235 and is NOT data for this compound. It is presented for illustrative purposes to an audience of drug development professionals.

| Parameter | Value (for VU6016235 in rats) | Source |

| Oral Bioavailability (F%) | ≥100% (at 3 mg/kg), 84% (at 30 mg/kg) | PMC |

| Plasma Clearance | 4.9 mL/min/kg | PMC |

| Volume of Distribution (Vd) | 1.3 L/kg | PMC |

| Elimination Half-life (t1/2) | 3.4 hours | PMC |

Brain Penetrance

A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain barrier. This compound is consistently described as a "brain-penetrant" molecule in the scientific literature. However, quantitative data, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu), for this compound has not been publicly disclosed.

Preclinical Brain Penetrance (Reference Compound)

To illustrate how brain penetrance is quantitatively assessed for M4 PAMs, the table below shows data for the reference compound VU6016235 in rats. The Kp,uu is a key metric as it indicates the extent of CNS penetration, accounting for plasma and brain tissue binding, and is a predictor of the pharmacologically active concentration at the target site. A Kp,uu value close to 1 suggests unrestricted passage across the blood-brain barrier.

Disclaimer: The data below is for the reference compound VU6016235 and is NOT data for this compound. It is presented for illustrative purposes.

| Parameter | Value (for VU6016235 in rats) | Source |

| Brain-to-Plasma Ratio (Kp) | 0.62 - 0.82 (at 90 min post-dose, 1-10 mg/kg) | PMC |

| Unbound Brain/Unbound Plasma Ratio (Kp,uu) | 0.41 - 0.55 (at 90 min post-dose, 1-10 mg/kg) | PMC |

Experimental Protocols

Detailed experimental protocols for this compound are primarily available through clinical trial registrations and publications.

Clinical Pharmacokinetic Study Design (Phase 1b)

The Phase 1b trial was a two-part study conducted in the USA in patients with schizophrenia.

-

Part A (Multiple Ascending Dose): This part evaluated the safety, tolerability, and pharmacokinetics of ascending oral doses of this compound (ranging from 5 mg to 40 mg, with 40 mg administered as 20 mg twice daily) in participants with stable schizophrenia.

-

Part B (Randomized, Placebo-Controlled): This part assessed the safety and tolerability of this compound 30 mg once daily and 20 mg twice daily compared to placebo over a 6-week period in adults with acute schizophrenia.

-

Pharmacokinetic Sampling: In Part A, plasma samples for pharmacokinetic analysis were collected at predefined time points to characterize the drug's concentration-time profile.

Bioanalytical Method

Plasma concentrations of this compound were determined using a validated analytical method, which is standard practice in clinical drug development.

-

Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Lower Limit of Quantification (LLOQ): 0.100 ng/mL.

Summary

This compound is a brain-penetrant, selective M4 positive allosteric modulator that demonstrated rapid oral absorption in clinical trials. While specific quantitative details regarding its full pharmacokinetic profile and brain-to-plasma concentration ratios are not publicly available, the information gathered from Phase 1 studies provides a foundational understanding for researchers. The use of validated LC-MS/MS methods for plasma concentration analysis underscores the robustness of the clinical data collection. Further publication of results from dedicated pharmacokinetic studies will be necessary to provide a more complete picture of this compound's disposition in humans.

References

- 1. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

Emraclidine (CVL-231): A Technical Guide on its Potential for Alzheimer's Disease Psychosis

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information presented is based on publicly available data and is subject to change as research and development progress.

Executive Summary: Emraclidine (CVL-231) is an investigational, orally administered, highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1] Developed by Cerevel Therapeutics, now part of AbbVie, it represents a novel therapeutic approach for psychotic disorders.[2] While initial development focused on schizophrenia, recent setbacks in Phase 2 trials for this indication have shifted focus towards its potential in neurodegenerative psychoses, including Alzheimer's disease psychosis (ADP).[3] This guide provides an in-depth technical overview of this compound, its mechanism of action, available clinical and preclinical data, and the scientific rationale for its continued investigation in ADP.

Introduction: The Unmet Need in Alzheimer's Disease Psychosis

Psychosis, characterized by delusions and hallucinations, is a common and debilitating neuropsychiatric symptom of Alzheimer's disease, affecting 40-60% of individuals with the condition.[4] ADP is associated with a more rapid cognitive decline, increased caregiver burden, and earlier institutionalization.[4] Current treatments, primarily off-label use of atypical antipsychotics, offer limited efficacy and are associated with significant safety concerns, including an increased risk of mortality. This highlights a critical unmet need for novel, safer, and more effective therapeutic interventions.

This compound: Mechanism of Action

This compound is not a direct agonist of the M4 receptor but rather a positive allosteric modulator. This means it binds to a different site on the receptor than the endogenous ligand, acetylcholine, and enhances the receptor's response when acetylcholine is present. This selective modulation of the M4 receptor is hypothesized to offer a more targeted therapeutic effect with a better safety profile compared to non-selective muscarinic agents.

The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunits can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The M4 receptors are strategically located in key brain regions implicated in psychosis, such as the striatum, hippocampus, and neocortex.

The therapeutic rationale for M4 receptor modulation in psychosis stems from its ability to indirectly regulate dopamine signaling in the striatum. By potentiating the inhibitory effects of acetylcholine on dopamine release, this compound is thought to reduce the hyperdopaminergic state associated with psychosis without directly blocking dopamine D2 receptors, the mechanism of action of most current antipsychotics. This targeted approach is expected to minimize the motor side effects (extrapyramidal symptoms) and metabolic disturbances commonly associated with D2 receptor antagonists.

Preclinical Data

While specific preclinical studies of this compound in animal models of Alzheimer's disease psychosis have not been detailed in publicly available sources, the general approach for evaluating M4 PAMs in psychosis models provides a framework for its potential efficacy.

-

In Vitro Characterization of M4 PAM Activity: The activity of M4 PAMs like this compound is typically characterized using in vitro assays. A common method is the calcium mobilization assay in cell lines (e.g., CHO cells) co-expressing the human M4 receptor and a promiscuous G-protein like Gqi5. In this assay, receptor activation leads to an increase in intracellular calcium, which can be measured using a fluorescent indicator. The potency of the PAM is determined by its ability to shift the concentration-response curve of a known M4 agonist (like acetylcholine) to the left.

-

Preclinical Models of Psychosis: The antipsychotic potential of M4 PAMs has been evaluated in rodent models that mimic aspects of psychosis. A standard model is the amphetamine-induced hyperlocomotion (AHL) model . Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity in rodents. The ability of a test compound to reduce this hyperactivity is indicative of its potential antipsychotic efficacy.

Based on its mechanism of action, this compound would be expected to demonstrate potent and selective positive allosteric modulation at the M4 receptor in vitro. In preclinical models of psychosis, it would be hypothesized to reduce hyperlocomotion at doses that do not cause significant motor side effects. One preclinical study noted that this compound was found to be inactive in the Y-maze memory assay, suggesting that M1 receptor activity, which this compound lacks, may be more critical for cognition in rodent models.

Clinical Development and Data

This compound's clinical development has primarily focused on schizophrenia, with more recent and less mature exploration in Alzheimer's disease.

-

Phase 1b Study (NCT04136873): This study in patients with acute schizophrenia showed promising results. Both 30 mg once-daily and 20 mg twice-daily doses of this compound demonstrated statistically significant and clinically meaningful improvements in the Positive and Negative Syndrome Scale (PANSS) total score at 6 weeks compared to placebo. The treatment was generally well-tolerated, with a notable lack of extrapyramidal symptoms and weight gain.

| Phase 1b Efficacy Data (Schizophrenia) | This compound 30mg QD (n=27) | This compound 20mg BID (n=27) | Placebo (n=27) |

| Baseline PANSS Total Score (Mean) | N/A | N/A | N/A |

| LS Mean Change from Baseline at Week 6 | -12.7 | -11.1 | N/A |

| p-value vs. Placebo | 0.023 | 0.047 | N/A |

| Cohen's d | 0.68 | 0.59 | N/A |

| Data sourced from Wikipedia, citing the Lancet publication. |

-

Phase 2 EMPOWER Trials (EMPOWER-1 & EMPOWER-2): In November 2024, AbbVie announced that these two Phase 2 trials in adults with schizophrenia experiencing an acute exacerbation of psychosis did not meet their primary endpoint. This compound failed to show a statistically significant reduction in the PANSS total score compared to placebo at week 6. Despite the lack of efficacy, the safety profile remained consistent with the Phase 1b trial, being generally well-tolerated.

| Phase 2 EMPOWER-1 Adverse Events (>5%) | This compound 10mg QD | This compound 30mg QD | Placebo |

| Headache | 14.1% | 13.2% | 9.4% |

| Dry Mouth | 3.9% | 9.3% | 2.3% |

| Dyspepsia | 3.9% | 7.8% | 3.1% |

| Phase 2 EMPOWER-2 Adverse Events (>5%) | This compound 15mg QD | This compound 30mg QD | Placebo |

| Headache | 14.6% | 13.0% | 10.8% |

| Dry Mouth | 0.8% | 5.3% | 0.8% |

| Data extracted from AbbVie's press release. |

As of late 2025, this compound is in early-stage clinical development for dementia associated with Alzheimer's disease. Following the schizophrenia trial failures, AbbVie has indicated a path forward for this compound as a potential monotherapy for psychosis related to Alzheimer's and Parkinson's diseases. The company is reportedly conducting dose-ranging studies for these neurodegenerative conditions, with plans for Phase 2 trials anticipated in 2026.

Clinical Trial Protocol (Hypothetical for ADP): A future Phase 2 trial for this compound in ADP would likely involve a randomized, double-blind, placebo-controlled design.

-

Population: Participants would be individuals with a diagnosis of probable Alzheimer's disease and clinically significant psychosis.

-

Intervention: Oral, once-daily this compound at one or more dose levels versus placebo.

-

Primary Endpoint: A common primary endpoint would be the change from baseline in the Neuropsychiatric Inventory-Nursing Home (NPI-NH) Psychosis subscale score (delusions and hallucinations).

-

Secondary Endpoints: These could include measures of overall clinical impression of change (e.g., CGI-C), caregiver burden, and safety and tolerability.

Future Directions and Conclusion

The failure of this compound to meet its primary efficacy endpoint in the Phase 2 schizophrenia trials, despite a promising Phase 1b study, raises important questions. AbbVie is continuing to analyze the data, with some commentary suggesting high placebo response rates at certain trial sites may have been a confounding factor.

Despite this setback, the strong safety and tolerability profile of this compound provides a solid foundation for its continued investigation in vulnerable populations such as the elderly with Alzheimer's disease psychosis. The distinct pathophysiology of psychosis in schizophrenia versus Alzheimer's disease may also mean that the M4 mechanism has a more pronounced effect in the context of neurodegeneration.

For drug development professionals, the story of this compound underscores both the promise of novel, targeted mechanisms and the inherent risks of clinical development in complex neuropsychiatric disorders. The strategic pivot to Alzheimer's disease psychosis will be closely watched by the scientific community. Future success will depend on demonstrating a clear efficacy signal in a well-designed clinical program in the ADP population, where the need for a safe and effective treatment remains immense.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound fails to meet primary endpoint in schizophrenia trials [worldpharmaceuticals.net]

- 3. AbbVie Revamps Strategy for this compound After Schizophrenia Trial Setback [noahai.co]

- 4. Animal Models of Psychosis in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of M4 Positive Allosteric Modulators in the Treatment of Psychosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antipsychotic drug development is undergoing a significant paradigm shift, moving beyond the traditional dopamine D2 receptor antagonism that has been the cornerstone of treatment for over half a century. A highly promising and mechanistically novel approach targets the muscarinic acetylcholine receptor subtype 4 (M4). Positive allosteric modulators (PAMs) of the M4 receptor offer the potential for a more refined and targeted therapeutic intervention for psychosis, a core symptom of schizophrenia and other neuropsychiatric disorders. This technical guide provides an in-depth exploration of the core scientific principles, preclinical and clinical evidence, and key experimental methodologies related to the development of M4 PAMs for the treatment of psychosis.

Mechanism of Action: A Novel Approach to Modulating Dopaminergic Hyperactivity

M4 receptors are G-protein coupled receptors (GPCRs) predominantly coupled to the Gαi/o signaling pathway.[1] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] M4 receptors are strategically expressed in key brain regions implicated in psychosis, most notably the striatum, where they are co-expressed with dopamine D1 receptors on spiny projection neurons.[3][4] This localization positions them to potently modulate the dopaminergic system, which is known to be hyperactive in psychosis.

Unlike traditional antipsychotics that directly block dopamine D2 receptors, M4 PAMs offer a more nuanced, indirect modulation of dopamine signaling. By enhancing the effect of the endogenous neurotransmitter acetylcholine, M4 PAMs potentiate the inhibitory effect of M4 receptor activation on striatal neurons. This, in turn, is thought to reduce the excessive dopamine release that underlies psychotic symptoms. This indirect mechanism of action is hypothesized to lead to a more favorable side-effect profile, potentially avoiding the motor and metabolic adverse effects commonly associated with D2 receptor antagonists.

Recent research has also uncovered a novel signaling pathway involving cannabinoid type-2 (CB2) receptors. Studies have shown that the antipsychotic-like effects of M4 PAMs and their ability to induce a sustained depression of striatal dopamine release are dependent on intact CB2 receptor signaling. This finding suggests a complex interplay between the cholinergic, endocannabinoid, and dopaminergic systems in the therapeutic effects of M4 PAMs.

Signaling Pathway of M4 Receptor Activation

Preclinical Evidence

A substantial body of preclinical evidence supports the antipsychotic potential of M4 PAMs. These studies have utilized a range of in vitro and in vivo models to characterize the pharmacological properties and behavioral effects of these compounds.

In Vitro Assays

In vitro studies are crucial for determining the potency, selectivity, and mechanism of action of M4 PAMs. Key assays include:

-

cAMP Assays: These assays measure the ability of M4 PAMs to potentiate the acetylcholine-mediated inhibition of forskolin-stimulated cAMP production in cells expressing the M4 receptor. This provides a quantitative measure of their functional activity.

-

Calcium Mobilization Assays: While M4 receptors primarily couple to Gαi/o, promiscuous coupling to Gαq can be engineered into cell lines to enable measurement of calcium mobilization as a readout of receptor activation.

-

Radioligand Binding Assays: These assays are used to determine the binding affinity of M4 PAMs to the M4 receptor and to assess their selectivity against other muscarinic receptor subtypes and other off-target proteins.

In Vivo Behavioral Models

Animal models of psychosis are essential for evaluating the potential therapeutic efficacy of M4 PAMs. Several well-validated models are routinely used:

-

Amphetamine-Induced Hyperlocomotion: Amphetamine induces an increase in locomotor activity in rodents by enhancing dopamine release, mimicking certain aspects of psychosis. The ability of M4 PAMs to attenuate this hyperlocomotion is a strong indicator of their antipsychotic potential.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia. M4 PAMs have been shown to reverse pharmacologically-induced deficits in PPI in rodents.

-

Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test is highly predictive of clinical antipsychotic efficacy.

Quantitative Preclinical Data for Representative M4 PAMs

| Compound | Assay | Species | Effect | Reference |

| VU0152100 | Amphetamine-Induced Hyperlocomotion | Rat, Mouse | Dose-dependently reverses hyperlocomotion | |

| Prepulse Inhibition (Apomorphine-induced deficit) | Rat | Reverses deficit | ||

| In Vivo Microdialysis (Striatum) | Rat | Reverses amphetamine-induced increase in dopamine | ||

| VU0467154 | Amphetamine Sensitization | Mouse | Inhibits development and expression | |

| Spontaneous Locomotion | Mouse | Significantly reduces | ||

| MK-801-Induced Cognitive Deficits | Rodent | Ameliorates behavioral, cognitive, and neurochemical impairments | ||

| LY2033298 | Conditioned Avoidance Response (with oxotremorine) | Rat | Attenuates CAR | |

| Prepulse Inhibition (Apomorphine-induced deficit, with oxotremorine) | Rat | Reverses deficit |

Clinical Development

The promising preclinical data for M4 PAMs have led to their advancement into clinical trials for the treatment of schizophrenia.

-

Emraclidine (CVL-231): this compound is a selective M4 PAM that has been evaluated in clinical trials for schizophrenia. An initial Phase 1b trial showed clinically meaningful and statistically significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score in patients with acute psychosis. However, a subsequent Phase 2 trial did not meet its primary endpoint of a statistically significant improvement in PANSS total score compared to placebo.

-

Xanomeline-Trospium (KarXT): While not a PAM, the M1/M4-preferring agonist xanomeline, in combination with the peripherally restricted muscarinic antagonist trospium, has demonstrated significant efficacy in treating the positive and negative symptoms of schizophrenia in multiple Phase 3 trials. The success of this agent has provided strong clinical validation for targeting muscarinic receptors in psychosis and has paved the way for the development of more selective M4 modulators.

Summary of Key Clinical Trial Findings

| Drug | Mechanism | Phase | Key Finding | Reference |

| This compound | M4 PAM | Phase 1b | Statistically significant improvement in PANSS total score | |

| Phase 2 | Did not meet primary endpoint | |||

| Xanomeline-Trospium | M1/M4 Agonist + Peripheral Antagonist | Phase 3 | Significant improvement in positive and negative symptoms |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of M4 PAMs. The following sections provide methodologies for key in vitro and in vivo assays.

Workflow for Preclinical Evaluation of M4 PAMs

Protocol: Amphetamine-Induced Hyperlocomotion in Mice

-

Animals: Male C57BL/6J mice (8-10 weeks old) are group-housed and habituated to the testing room for at least 1 hour before the experiment.

-

Apparatus: The test is conducted in open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated photobeam systems to track locomotor activity.

-

Procedure:

-

Mice are placed individually into the open-field arenas and allowed to habituate for 30-60 minutes.

-

Following habituation, mice are administered the M4 PAM or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage).

-

After a pre-treatment period (typically 30-60 minutes), mice are injected with d-amphetamine (e.g., 1-3 mg/kg, i.p.).

-

Locomotor activity is then recorded for 60-120 minutes.

-

-

Data Analysis: Total distance traveled, or the number of photobeam breaks, is measured. Data are typically analyzed using a two-way ANOVA with treatment and time as factors.

Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats

-

Animals: Male Sprague-Dawley rats (250-300 g) are individually housed and handled for several days before testing.

-

Apparatus: The test is performed in a startle chamber that minimizes external noise and vibration. The chamber contains a restrainer to limit movement and a piezoelectric transducer to detect the startle response.

-

Procedure:

-

Rats are placed in the restrainer within the startle chamber and allowed a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudo-random order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse + pulse trials: A weaker acoustic stimulus (prepulse; e.g., 73, 79, or 85 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is presented.

-

-

The M4 PAM or vehicle is administered prior to the test session according to its pharmacokinetic profile. A psychostimulant such as apomorphine or amphetamine can be used to induce a PPI deficit.

-

-

Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100. Data are analyzed using a repeated-measures ANOVA.

Protocol: In Vivo Microdialysis for Striatal Dopamine Measurement

-

Animals and Surgery: Male Wistar rats (280-350 g) are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum. Animals are allowed to recover for several days.

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period of 1-2 hours, baseline dialysate samples are collected every 20 minutes.

-

The M4 PAM or vehicle is administered, followed by a challenge with a dopamine-releasing agent like amphetamine.

-

Dialysate samples continue to be collected for several hours.

-

-

Neurochemical Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels are expressed as a percentage of the baseline average. The effects of the M4 PAM on basal and amphetamine-stimulated dopamine release are analyzed using ANOVA.

Protocol: Whole-Cell Patch-Clamp Electrophysiology in Striatal Neurons

-

Slice Preparation: Mice or rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. Coronal slices containing the striatum (250-300 µm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour.

-

Recording:

-

A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.

-

Striatal neurons (e.g., medium spiny neurons) are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are made using glass micropipettes filled with an internal solution.

-

Recordings can be made in either current-clamp mode (to measure membrane potential and firing properties) or voltage-clamp mode (to measure synaptic currents).

-

-

Drug Application: The M4 PAM is applied to the slice via the perfusion bath. The effects on neuronal excitability, synaptic transmission, and the response to other neurotransmitters (e.g., dopamine) are recorded.

-

Data Analysis: Changes in neuronal properties (e.g., resting membrane potential, action potential firing rate, synaptic current amplitude and frequency) are measured and statistically analyzed.

Conclusion and Future Directions